
BAY-218
概要
説明
BAY-218は、アリールハイドロカーボンレセプター(AhR)の強力で選択的な低分子阻害剤です。 この化合物は、腫瘍免疫抑制を打ち消す可能性があるため、注目を集めており、がん治療における有望な候補となっています .
科学的研究の応用
Cancer Therapy
AHR antagonist 1 has been investigated for its potential to enhance antitumor immunity. Studies have shown that inhibiting AHR can reverse immunosuppressive effects within the tumor microenvironment, promoting a more robust immune response against cancer cells.
- Case Study: BAY-218
- Description : this compound is an AHR antagonist with an IC50 of approximately 39.9 nM in glioblastoma cells.
- Findings : In preclinical models, this compound demonstrated the ability to stimulate cytotoxic T lymphocyte (CTL) responses and enhance natural killer (NK) cell activity, indicating its potential as a cancer immunotherapy agent .
AHR Antagonist | Cancer Type | IC50 (nM) | Mechanism |
---|---|---|---|
This compound | Glioblastoma | 39.9 | Enhances CTL and NK cell activity |
BAY 2416964 | Head and Neck Cancer | 21 | Restores immune function in tumor-infiltrating cells |
Immunomodulation
AHR antagonists have shown promise in modulating immune responses, particularly in conditions characterized by excessive inflammation or immune suppression.
- Case Study: BAY 2416964
AHR Antagonist | Effect on Immune Cells | Outcome |
---|---|---|
BAY 2416964 | Increased TNF-α production | Enhanced pro-inflammatory response |
StemRegenin 1 | Promoted expansion of hematopoietic stem cells | Potential treatment for leukemia |
Neuroprotection
Recent research indicates that AHR antagonists may provide neuroprotective effects, particularly in models of ischemia-reperfusion injury.
作用機序
BAY-218は、アリールハイドロカーボンレセプターを阻害することで効果を発揮します。 多くの腫瘍では、インドールジオキシゲナーゼやトリプトファンジオキシゲナーゼなどの酵素が過剰発現し、トリプトファンからキヌレニンへの代謝が促進され、アリールハイドロカーボンレセプターの活性化を介して免疫抑制を引き起こします . このレセプターを阻害することにより、this compoundはT細胞機能を回復させ、腫瘍の拒絶を誘導します .
生化学分析
Biochemical Properties
BAY-218 plays a significant role in biochemical reactions. It interacts with the aryl hydrocarbon receptor (AhR), a protein that is activated by the metabolism of tryptophan into kynurenine by the enzymes indole dioxygenase (IDO1) and tryptophan dioxygenase (TDO2) . By inhibiting AhR, this compound is proposed to restore T-cell function and induce tumor rejection .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound inhibits AhR nuclear translocation, dioxin response element (DRE)-luciferase reporter expression, and AhR-regulated target gene expression .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound inhibits AhR, which is activated by kynurenine, a metabolite of tryptophan . This inhibition disrupts the immunosuppressive effects induced by the activation of AhR .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . This compound has shown mono-therapeutic efficacy that was comparable to immune checkpoint inhibitor (ICI) treatment . Further therapeutic improvement was achieved by combination with an anti-PD-L1 antibody .
Metabolic Pathways
This compound is involved in the metabolic pathway of tryptophan . It interacts with the enzymes IDO1 and TDO2, which convert tryptophan into kynurenine . The activation of AhR by kynurenine leads to immunosuppression, which is inhibited by this compound .
準備方法
BAY-218の合成には、1,3-ジアリール-ピラジン-6-オン-5-カルボン酸アミドの調製が含まれます。合成経路には、400万種類の化合物のライブラリーのハイスループットスクリーニングと、リード様性に厳しいフィルターパラメータに基づく徹底的なヒット削減プロセスが含まれます。 選択されたリードシリーズは、広範な構造活性相関研究とインビトロ検証が行われています . 調製方法は、効力と有利な薬物動態およびCYP450相互作用プロファイルをバランスさせるために、親油性効率の向上を重視しています .
化学反応の分析
BAY-218は、主にアリールハイドロカーボンレセプターを標的とする阻害反応を起こします。 この化合物の阻害活性は、ヒト細胞株で39.9ナノモルのIC50で特徴付けられます . これらの反応から生成される主な産物には、アリールハイドロカーボンレセプター経路の阻害が含まれ、T細胞機能の回復と腫瘍の拒絶につながります .
科学研究への応用
This compoundは、特にがん治療の分野で、いくつかの科学研究への応用があります。 免疫チェックポイント阻害剤治療と同等の単剤療法効果を示し、抗PD-L1抗体との併用により治療効果がさらに向上しています . この化合物は、抗腫瘍T細胞応答の再構築と、腫瘍誘発免疫抑制の阻害を研究するために使用されてきました . さらに、this compoundは、アリールハイドロカーボンレセプターの活性化を介した、トリプトファンから免疫抑制性キヌレニンへの代謝に関する研究にも使用されてきました .
類似化合物との比較
BAY-218は、アリールハイドロカーボンレセプター阻害剤の新規クラスとして特定されている、1,3-ジアリール-ピラジン-6-オン-5-カルボン酸アミドのクラスに属しています . 2,3,7,8-テトラクロロジベンゾジオキシン(TCDD)などの他のアリールハイドロカーボンレセプターアンタゴニストが類似化合物として挙げられます。 this compoundは、アリールハイドロカーボンレセプターを選択的に阻害し、腫瘍免疫抑制を打ち消す可能性があるため、ユニークです .
生物活性
AHR antagonist 1, also known as StemRegenin 1, is a compound that has garnered attention for its role as an aryl hydrocarbon receptor (AhR) antagonist. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, drawing from diverse research findings.
Overview of AHR and Its Role
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in mediating the effects of environmental toxins and dietary compounds. Activation of AhR leads to the transcription of various genes involved in xenobiotic metabolism, immune response, and cell proliferation. However, aberrant activation of AhR has been linked to various pathological conditions, including cancer and immune dysfunction .
AHR antagonist 1 functions primarily by inhibiting the activation of AhR by both exogenous (environmental) and endogenous ligands. The compound exhibits a selective antagonistic effect, which is crucial in modulating the signaling pathways associated with AhR. Specifically, it disrupts the dimerization of AhR with its partner ARNT (AhR nuclear translocator), preventing the transcriptional activation of target genes such as CYP1A1, which is a marker for AhR activity .
Potency and Efficacy
The potency of AHR antagonist 1 has been quantified in terms of its IC50 value, which is approximately 127 nM . This indicates a strong capacity to inhibit AhR activity at relatively low concentrations. In contrast, other well-known AHR antagonists like CH223191 exhibit varying potencies depending on the specific agonist involved .
Effects on Hematopoietic Stem Cells
AHR antagonist 1 has shown significant effects on hematopoietic stem cells (HSCs). In vitro studies demonstrate that treatment with StemRegenin 1 leads to a 50-fold increase in CD34+ cells, enhancing their expansion and engraftment potential when transplanted into mice. This suggests a promising application in regenerative medicine and stem cell therapy .
Preclinical Studies
- Study on Immune Modulation : In a study involving tumor models, AHR antagonist 1 was shown to enhance the immune response by restoring the function of T cells that had been suppressed by tumor microenvironments rich in kynurenine, an endogenous AhR ligand. This highlights its potential as an immunotherapeutic agent in cancer treatment .
- Cancer Models : Research indicated that AHR antagonist 1 could reverse immunosuppression caused by tumor-associated macrophages (TAMs) and regulatory T cells (Tregs), which are often recruited via AhR activation. In vivo experiments demonstrated improved anti-tumor responses when combined with other immunotherapeutics .
Comparative Analysis of AHR Antagonists
Compound Name | IC50 Value | Mechanism of Action | Target Applications |
---|---|---|---|
StemRegenin 1 | 127 nM | Non-competitive antagonist | Hematopoietic stem cell expansion |
CH223191 | ~30 nM | Competitive antagonist | Cancer immunotherapy |
BAY 2416964 | Not specified | Selective inhibitor; enhances immune response | Cancer treatment |
特性
IUPAC Name |
6-(4-chlorophenyl)-2-(3-fluorophenyl)-N-[(2S)-1-hydroxypropan-2-yl]-3-oxopyridazine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN3O3/c1-12(11-26)23-19(27)17-10-18(13-5-7-14(21)8-6-13)24-25(20(17)28)16-4-2-3-15(22)9-16/h2-10,12,26H,11H2,1H3,(H,23,27)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFGRNBWAUZSMBN-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC(=O)C1=CC(=NN(C1=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NC(=O)C1=CC(=NN(C1=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BAY-218 interact with its target, the AhR, and what are the downstream effects of this interaction?
A1: this compound functions as a selective and potent AhR inhibitor. [, ] It achieves this by directly binding to the AhR, preventing its translocation to the nucleus. [, ] This, in turn, blocks the AhR from binding to the dioxin response element (DRE) within DNA, a crucial step for AhR-mediated gene expression. [, ] As a result, this compound effectively inhibits the expression of AhR-regulated target genes, which include those involved in immunosuppressive pathways. [, ]
Q2: What are the in vivo effects of this compound on tumor growth and the tumor microenvironment?
A2: In vivo studies utilizing syngeneic mouse tumor models (CT26 and B16-OVA) demonstrated that this compound effectively enhances anti-tumor immune responses, ultimately leading to reduced tumor growth. [] Further analysis revealed that this compound administration led to an increased frequency of tumor-infiltrating CD8+ T cells and NK cells, while simultaneously decreasing the presence of immunosuppressive GR1+ myeloid cells and CD206+M2 macrophages within the tumor microenvironment. [] This shift in the immune cell profile within the tumor highlights the ability of this compound to reverse tumor-associated immunosuppression.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。